5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole
Overview
Description
5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole is an organic compound with the molecular formula C9H9BrNO4 It is a derivative of benzo[d][1,3]dioxole, featuring a bromoethyl group at the 5-position and a nitro group at the 6-position
Mechanism of Action
Target of Action
Similar compounds, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
The primary mode of action of bronidox is the oxidation of essential protein thiol causing inhibition of enzyme activity and subsequent inhibition of microbial growth .
Biochemical Pathways
Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole typically involves the bromination of 5-ethyl-6-nitrobenzo[d][1,3]dioxole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom at the 1-position of the ethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Nucleophilic Substitution: Products include azido, thio, or alkoxy derivatives of the original compound.
Reduction: The major product is 5-(1-Aminoethyl)-6-nitrobenzo[d][1,3]dioxole.
Oxidation: The major product is 5-(1-Carboxyethyl)-6-nitrobenzo[d][1,3]dioxole.
Scientific Research Applications
5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules, facilitating the exploration of new chemical reactions and pathways.
Comparison with Similar Compounds
Similar Compounds
5-(2-Bromoethyl)-1,3-benzodioxole: Similar structure but lacks the nitro group, resulting in different reactivity and applications.
5-(Bromomethyl)-1,3-benzodioxole: Contains a bromomethyl group instead of a bromoethyl group, leading to variations in chemical behavior.
6-Nitro-1,3-benzodioxole:
Uniqueness
5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole is unique due to the presence of both the bromoethyl and nitro groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications. The combination of these functional groups allows for a wide range of chemical modifications and potential therapeutic uses.
Properties
IUPAC Name |
5-(1-bromoethyl)-6-nitro-1,3-benzodioxole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-5(10)6-2-8-9(15-4-14-8)3-7(6)11(12)13/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSESGFWDNDACQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1551078-87-5 | |
Record name | 5-(1-bromoethyl)-6-nitro-1,3-dioxaindane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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